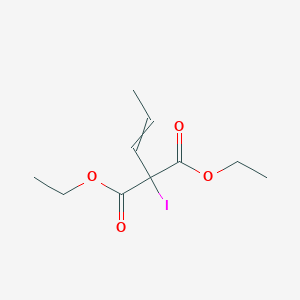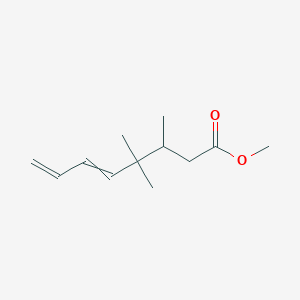
Methyl 3,4,4-trimethylocta-5,7-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4,4-trimethylocta-5,7-dienoate is an organic compound with the molecular formula C12H20O2. It is a methyl ester derivative of 3,4,4-trimethylocta-5,7-dienoic acid. This compound is of interest due to its unique structure, which includes a conjugated diene system and multiple methyl groups, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,4-trimethylocta-5,7-dienoate typically involves the esterification of 3,4,4-trimethylocta-5,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4,4-trimethylocta-5,7-dienoate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents, varying temperatures
Products: Carboxylic acids, ketones
-
Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, low temperatures
Products: Alcohols
-
Substitution:
Reagents: Halogens, nucleophiles
Conditions: Organic solvents, room temperature or elevated temperatures
Products: Halogenated derivatives, substituted esters
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Wissenschaftliche Forschungsanwendungen
Methyl 3,4,4-trimethylocta-5,7-dienoate has several applications in scientific research, including:
-
Organic Synthesis:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for pharmaceuticals and agrochemicals.
-
Biological Studies:
- Investigated for its potential biological activity and interactions with enzymes.
- Used in the study of metabolic pathways and enzyme kinetics.
-
Industrial Applications:
- Employed in the production of specialty chemicals and materials.
- Utilized in the formulation of fragrances and flavors.
Wirkmechanismus
The mechanism of action of Methyl 3,4,4-trimethylocta-5,7-dienoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,4,4-trimethylocta-5,7-dienoate can be compared with other similar compounds, such as:
-
Methyl 3,4,4-trimethylhex-5-enoate:
- Similar structure but lacks the conjugated diene system.
- Different reactivity and applications.
-
Methyl 3,4,4-trimethylhept-5,7-dienoate:
- Similar structure with an additional carbon in the chain.
- Slightly different physical and chemical properties.
-
Methyl 3,4,4-trimethylpent-5-enoate:
- Shorter carbon chain and different reactivity.
- Used in different synthetic applications.
The uniqueness of this compound lies in its conjugated diene system and multiple methyl groups, which confer specific reactivity and make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
192752-66-2 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
methyl 3,4,4-trimethylocta-5,7-dienoate |
InChI |
InChI=1S/C12H20O2/c1-6-7-8-12(3,4)10(2)9-11(13)14-5/h6-8,10H,1,9H2,2-5H3 |
InChI-Schlüssel |
PSVBRJFDJPQALZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)C(C)(C)C=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


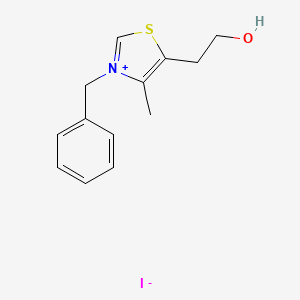

![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
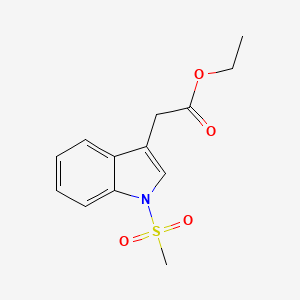
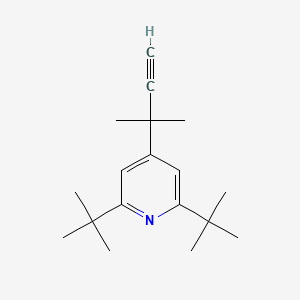
![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
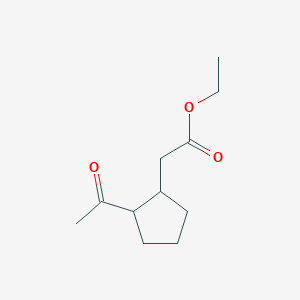
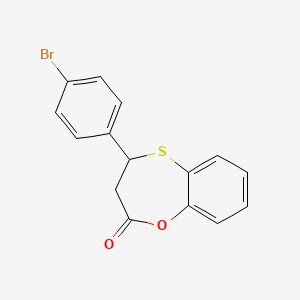
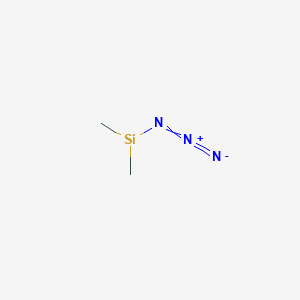
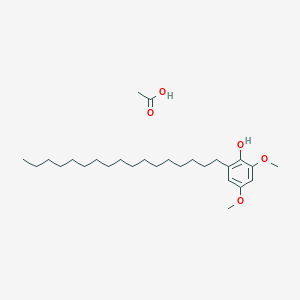
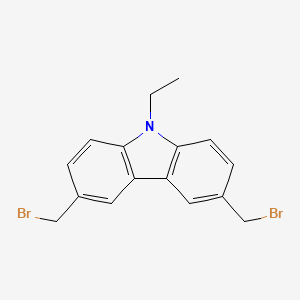
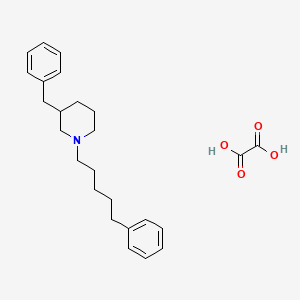
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
